1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-1-one
Description
1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-1-one is an aromatic ketone characterized by a trifluoromethyl (-CF₃) group and a methylthio (-SCH₃) substituent on the phenyl ring. The propan-1-one moiety provides a reactive carbonyl group, making it a candidate for further derivatization or as an intermediate in synthesis pathways.
Properties
Molecular Formula |
C11H11F3OS |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-6-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-8(15)10-7(11(12,13)14)5-4-6-9(10)16-2/h4-6H,3H2,1-2H3 |
InChI Key |
HBUVVVGIYDWPBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key functional groups with several agrochemicals and pharmaceuticals:
Key Observations :
- The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, a feature shared with flutolanil and other agrochemicals .
- Unlike inabenfide, which contains a pyridinecarboxamide, the ketone group in the target compound may confer higher reactivity for nucleophilic additions or reductions.
Pharmacological and Agrochemical Relevance
- Methoprotryne : A triazine herbicide with a methylthio group, demonstrating that -SCH₃ substituents are compatible with herbicidal activity. However, the triazine ring is critical for its mode of action (photosynthesis inhibition), unlike the phenyl-ketone structure of the target compound .
- Flutolanil : Shares the -CF₃ group but lacks the methylthio substituent. Its benzamide structure is essential for fungicidal activity, suggesting that the ketone in the target compound may serve a different mechanistic role .
- Pharmaceutical analogs : European patents (e.g., EP 4 374 877 A2) describe trifluoromethylphenyl derivatives as kinase inhibitors or anti-inflammatory agents, but these compounds typically incorporate heterocycles (e.g., pyridazine, pyrimidine) absent in the target molecule .
Physicochemical Properties
Limited experimental data exist for the target compound, but trends can be inferred from analogs:
- Solubility : The methylthio group may improve solubility in polar aprotic solvents compared to fully halogenated analogs.
- Stability : The ketone group is susceptible to oxidation or nucleophilic attack, requiring stabilization strategies in formulations.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-1-one?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of a precursor (e.g., 2-(methylthio)-6-(trifluoromethyl)benzene) using Friedel-Crafts acylation with propanoyl chloride in the presence of Lewis acids like AlCl₃ or FeCl₃. Solvents such as dichloromethane (DCM) or toluene are used under controlled temperatures (0–5°C) to minimize side reactions .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product with >95% purity.
Key parameters include strict temperature control to avoid decomposition of the trifluoromethyl group and catalyst selection to enhance regioselectivity .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methylthio and trifluoromethyl substituents. The deshielding effect of the trifluoromethyl group (~δ 125–130 ppm in ¹³C NMR) is a critical marker .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 262.05 [M+H]⁺) and isotopic patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to identify electrophilic centers (e.g., carbonyl carbon). Transition state modeling for SN2 reactions can predict activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Compare with experimental kinetic data (e.g., rate constants derived from UV-Vis monitoring) to validate computational models .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardized Assays : Repeat assays under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability.
- Orthogonal Validation : Use complementary methods (e.g., enzymatic inhibition assays vs. cell viability assays) to confirm target engagement .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, inconsistent IC₅₀ values in kinase inhibition may arise from differences in ATP concentrations across labs .
Basic: What are the key structural features influencing its physicochemical properties?
Answer:
- Trifluoromethyl Group : Enhances lipophilicity (logP ~2.8) and metabolic stability.
- Methylthio Group : Increases electron density on the aromatic ring, affecting π-π stacking in protein binding.
- Ketone Moiety : Participates in hydrogen bonding with biological targets (e.g., enzymes).
Thermogravimetric analysis (TGA) shows decomposition above 200°C, indicating thermal stability suitable for storage .
Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., introducing halogens or amines)?
Answer:
- Directing Groups : Use protecting groups (e.g., acetyl) on the methylthio moiety to steer electrophilic substitution to the para position relative to the trifluoromethyl group.
- Catalytic Systems : Pd-catalyzed C–H activation for aryl amination; Cu(I) catalysts for Ullmann-type couplings. Monitor reaction progress via in-situ IR to detect intermediate formation .
Advanced: How does the compound’s stereoelectronic profile influence its interaction with cytochrome P450 enzymes?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals preferential binding to CYP3A4 due to hydrophobic interactions with the trifluoromethyl group.
- Metabolic Stability Assays : Incubate with liver microsomes and quantify metabolites via LC-MS. The methylthio group slows oxidation, increasing half-life (t₁/₂ > 60 min in human microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
